molecular formula C13H11F2N3O4S B2898548 Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 921085-88-3

Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No. B2898548
CAS RN: 921085-88-3
M. Wt: 343.3
InChI Key: SFLXOZULXFYVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research. This compound has been studied extensively due to its potential applications in medicine and other fields. In

Mechanism of Action

The mechanism of action of Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in cell growth, inflammation, or microbial activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation in animal models. However, more research is needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate in lab experiments is its high potency. This compound has been shown to have strong activity against cancer cells and bacteria at low concentrations. However, one limitation is that it may be toxic to normal cells at high concentrations, which could limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its use as a pesticide. Studies are needed to evaluate its effectiveness in controlling pests and its impact on the environment. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health.

Synthesis Methods

The synthesis of Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves the reaction of 2,6-difluorobenzoyl chloride with 5-((2-mercaptoacetyl)amino)-1,3,4-oxadiazole in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

Methyl 2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been studied as a potential pesticide. In environmental science, it has been explored for its ability to degrade pollutants.

properties

IUPAC Name

methyl 2-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O4S/c1-21-10(19)6-23-13-18-17-9(22-13)5-16-12(20)11-7(14)3-2-4-8(11)15/h2-4H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXOZULXFYVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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